![molecular formula C21H21N7O2S B2729808 2-[3-Oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one CAS No. 1044267-33-5](/img/no-structure.png)

2-[3-Oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

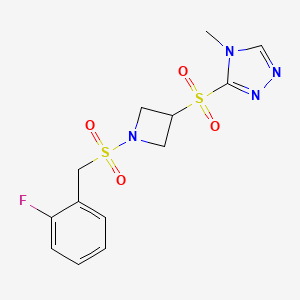

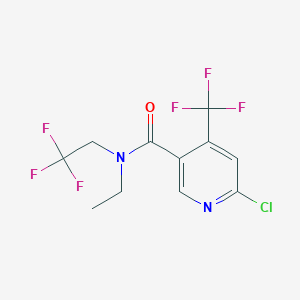

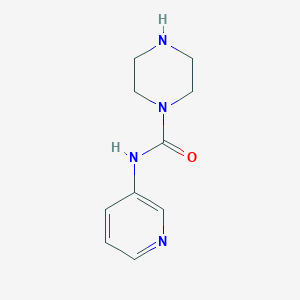

The molecular structure of this compound can be analyzed using IR and NMR spectroscopy. The IR spectrum shows peaks at 3107.32–3062.96 cm−1 (Aromatic C-H), 2949.16–2914.44 cm−1 (Aliphatic C-H), 1672.28 cm−1 (C=O ketone), 1564.27–1448.54 cm−1 (C=C, C=N), 1197.18–1165.00 cm−1 (C-O) . The 1H-NMR spectrum shows various peaks corresponding to different types of protons in the molecule .Wissenschaftliche Forschungsanwendungen

Alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents

A study by Chern et al. (1993) synthesized a series of 2-[(substituted phenylpiperazin-1-yl)methyl]- and 2-[(substituted phenylpiperidin-1-yl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-ones or -5(6H)-thiones, including 2-[3-Oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one, as alpha 1-adrenoceptor antagonists. These compounds displayed high binding affinity for alpha 1-adrenoceptors with significant antihypertensive activity in spontaneously hypertensive rats, indicating their potential as antihypertensive agents. The structure-activity relationships revealed that substitutions at specific positions on the phenylpiperazine side chain moiety increased potency, suggesting a targeted approach for developing more effective antihypertensive drugs (Chern et al., 1993).

Anti-Inflammatory Activity

Another research focus on quinazolin-4-one derivatives, similar to the compound , was conducted by Kumar and Rajput (2009). They synthesized a range of 2-methyl-3-aminosubstituted-3H-quinazolin-4-ones, among others, and evaluated their anti-inflammatory activity. These compounds exhibited varying degrees of oedema inhibition, indicating their potential use as anti-inflammatory agents. The study highlighted the importance of structural variations in enhancing biological activity and provided a basis for further investigation into the anti-inflammatory properties of quinazolin-4-one derivatives (Kumar & Rajput, 2009).

Antitumor and Antibacterial Agents

Gangjee et al. (1996) synthesized a series of 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, aiming to explore their potential as inhibitors of thymidylate synthase (TS) for use as antitumor and antibacterial agents. These compounds, related by structural similarities to quinazolin-4-one derivatives, showed promising activity against human TS, indicating their utility in developing new antitumor and antibacterial therapies. The study's findings contribute to understanding the therapeutic applications of pyrrolo[2,3-d]pyrimidines and related compounds in cancer and bacterial infections (Gangjee et al., 1996).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-(4-pyrimidin-2-ylpiperazin-1-yl)acetaldehyde followed by cyclization with formamide and sulfuric acid. The resulting intermediate is then reacted with 2-bromo-3-nitroimidazo[1,2-c]quinazoline in the presence of potassium carbonate to yield the final product.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "2-(4-pyrimidin-2-ylpiperazin-1-yl)acetaldehyde", "formamide", "sulfuric acid", "2-bromo-3-nitroimidazo[1,2-c]quinazoline", "potassium carbonate" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-(4-pyrimidin-2-ylpiperazin-1-yl)acetaldehyde in the presence of acetic acid and sodium triacetoxyborohydride to yield the intermediate.", "Step 2: Cyclization of the intermediate with formamide and sulfuric acid to form the second intermediate.", "Step 3: Reaction of the second intermediate with 2-bromo-3-nitroimidazo[1,2-c]quinazoline in the presence of potassium carbonate and DMF to yield the final product.", "Step 4: Purification of the final product by column chromatography." ] } | |

CAS-Nummer |

1044267-33-5 |

Molekularformel |

C21H21N7O2S |

Molekulargewicht |

435.51 |

IUPAC-Name |

2-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |

InChI |

InChI=1S/C21H21N7O2S/c29-17(26-10-12-27(13-11-26)20-22-8-3-9-23-20)7-6-16-19(30)28-18(24-16)14-4-1-2-5-15(14)25-21(28)31/h1-5,8-9,16,24H,6-7,10-13H2 |

InChI-Schlüssel |

ROIBGKZTYPMROQ-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(3-methylphenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2729725.png)

![2,4-dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729735.png)

![3-(1,3-Benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2729737.png)

![N-[3-(dimethylamino)propyl]piperidine-4-carboxamide](/img/structure/B2729739.png)

![1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pent-4-en-1-one](/img/structure/B2729741.png)